molecular formula C21H19N5O2 B2931613 N-(4-carbamoylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034257-25-3

N-(4-carbamoylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Cat. No. B2931613
CAS RN: 2034257-25-3
M. Wt: 373.416
InChI Key: NVZSPXNNOLHWHK-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the azetidine family of compounds, which are known for their diverse biological activities. In

Scientific Research Applications

Antidepressant and Nootropic Activities


Compounds derived from the cyclocondensation of Schiff's bases with chloroacetyl chloride, followed by triethylamine addition, have shown significant antidepressant and nootropic activities. Notably, compounds with specific aryl substitutions demonstrated the highest activities in animal models, indicating the potential of these azetidinone derivatives as central nervous system (CNS) active agents. This suggests a promising avenue for developing new therapeutic agents targeting CNS disorders (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Antimicrobial and Antitubercular Activities


Azetidinone derivatives have also been investigated for their antimicrobial and antitubercular properties. A series of azetidinone compounds synthesized from the condensation of aromatic amines with N-phenylacetamide exhibited activity against bacterial and fungal strains, as well as in vitro activity against Mycobacterium tuberculosis. These findings highlight the potential of azetidinone scaffolds in the design of new antibacterial and antituberculosis agents, contributing to the arsenal against infectious diseases (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Inhibition of Enzymatic Activities


Azetidinones have been utilized to study the relationship between protein synthesis and ion transport, with azetidine 2-carboxylic acid (AZ) acting as a proline analog. AZ notably inhibited the release of ions to the xylem in plant models without significantly affecting the influx at the plasmalemma or vacuoles, suggesting a specific action on the symplast to xylem release process. This highlights the utility of azetidinone derivatives in understanding cellular transport mechanisms and the role of specific amino acids in protein functionality (Pitman, Wildes, Schaefer, & Wellfare, 1977).

properties

IUPAC Name

N-(4-carbamoylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c22-20(27)15-6-8-17(9-7-15)25-21(28)16-11-26(12-16)19-10-18(23-13-24-19)14-4-2-1-3-5-14/h1-10,13,16H,11-12H2,(H2,22,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZSPXNNOLHWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-carbamoylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

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